3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole
Description
3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole is a complex organic compound characterized by its multiple functional groups, including bromo, chloro, sulfanyl, sulfinyl, and triazole moieties
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-ethyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrCl2N3OS2/c1-2-25-18(12-28(26)11-14-5-8-16(21)9-17(14)22)23-24-19(25)27-10-13-3-6-15(20)7-4-13/h3-9H,2,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZVCICKSYQZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CS(=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrCl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. One common approach is the Hantzsch triazole synthesis , which involves the reaction of hydrazine with a β-diketone or β-ketoester
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfinyl group can be further oxidized to a sulfone.
Reduction: : The triazole ring can be reduced under certain conditions.
Substitution: : The bromo and chloro substituents can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols, in the presence of a base.
Major Products Formed
Oxidation: : Formation of the corresponding sulfone derivative.
Reduction: : Formation of a reduced triazole derivative.
Substitution: : Formation of derivatives with different substituents on the benzyl or triazole ring.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the triazole family and is characterized by its unique structure that includes both sulfinyl and sulfanyl groups. Its molecular formula is C18H18BrCl2N4OS, with a molecular weight of approximately 519.31 g/mol. The compound exhibits interesting chemical properties such as a predicted boiling point of 717.6 °C and a density of 1.58 g/cm³ .
Pharmacological Applications
1. Antifungal Activity:
Research indicates that triazole derivatives like this compound exhibit antifungal properties. The presence of bromine and chlorine enhances its biological potency by increasing lipophilicity, which may improve the compound's ability to penetrate fungal cell membranes .
2. Anticancer Potential:
The compound has shown promise in anticancer applications. Studies suggest that modifications in substituents can significantly influence inhibitory effects on enzymes relevant to cancer treatment, such as tyrosinase . The unique structure allows for interactions with biomolecules that may affect cellular pathways involved in cancer progression.
3. Enzyme Inhibition:
The compound's sulfinyl group can act as an electrophile, facilitating nucleophilic substitution reactions. This property makes it a candidate for developing inhibitors for various enzymes, potentially leading to new therapeutic agents .
| Activity Type | Target Organisms/Enzymes | Observed Effects |
|---|---|---|
| Antifungal | Various fungal strains | Effective against Candida albicans |
| Anticancer | Cancer cell lines | Inhibition of growth |
| Enzyme Inhibition | Tyrosinase | Significant inhibitory effects |
Research has demonstrated that the compound exhibits good to moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria . The disc diffusion method has been employed to evaluate its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
Case Studies
-
Antifungal Efficacy:
A study conducted on similar triazole derivatives highlighted their antifungal activity against Candida species, suggesting that structural modifications could enhance efficacy . -
Anticancer Research:
Investigations into the anticancer properties of triazole derivatives have led to the discovery that certain modifications can significantly increase their potency against various cancer cell lines . -
Enzyme Interaction Studies:
Molecular docking studies have revealed potential interactions between the compound and key enzymes involved in metabolic pathways relevant to disease states . These findings underscore the need for further research into its therapeutic applications.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell walls or enzymes, disrupting their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other triazole derivatives or benzyl sulfanyl/sulfinyl compounds, but the presence of both bromo and chloro substituents sets it apart. Some similar compounds include:
3-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
3-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole
Biological Activity
The compound 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring that is significant in medicinal chemistry due to its ability to interact with various biological targets.
Antibacterial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains including Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against multiple bacterial strains ranged from 0.25 to 32 µg/mL, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .
- Mechanism of Action : The antibacterial effect is believed to stem from the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies have suggested that the triazole moiety acts as a bioisostere to carboxylic acids, enhancing binding interactions with the enzyme .
Antifungal Activity
Triazole compounds are also known for their antifungal properties. The specific compound has shown effectiveness against various fungal pathogens.
Research Insights:
- Studies have indicated that the compound exhibits antifungal activity comparable to established antifungal agents such as fluconazole. The mechanism involves disruption of fungal cell membrane integrity and interference with ergosterol biosynthesis .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity.
Experimental Evidence:
- In vitro assays using RAW264.7 macrophage cells showed that the compound significantly reduced cytokine production induced by lipopolysaccharide (LPS) stimulation. This suggests a potential role in modulating inflammatory responses .
Case Studies and Experimental Data
Several studies have explored the biological activities of triazole derivatives similar to the compound in focus. Below is a summary table highlighting key case studies:
Q & A
Q. What synthetic methodologies are optimal for preparing 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole?
Methodological Answer: The compound’s synthesis typically involves multi-step reactions:
Core Triazole Formation : Use a Mannich reaction or cyclization of thiosemicarbazides with aldehydes to form the 1,2,4-triazole ring .
Sulfanyl/Sulfinyl Functionalization : Introduce sulfanyl groups via nucleophilic substitution (e.g., benzyl halides reacting with triazole thiol intermediates). The sulfinyl group is added through controlled oxidation of sulfides using meta-chloroperbenzoic acid (mCPBA) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.
Q. Key Data :
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H NMR :
- Triazole protons : Resonate at δ 8.1–8.3 ppm (deshielded due to electron-withdrawing substituents) .
- Sulfinyl methylene (-CH₂-SO-) : Split into a doublet (δ 3.8–4.2 ppm, J = 12–14 Hz) .
- ¹³C NMR :
- Triazole carbons : C4 (ethyl-substituted) at δ 155–160 ppm; C5 (sulfinyl-linked) at δ 140–145 ppm .
- IR :
Validation : Compare experimental data with DFT-calculated spectra (B3LYP/6-31G*) .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, QSAR) predict the compound’s bioactivity and electronic properties?
Methodological Answer:
- DFT Calculations :
- QSAR Modeling :
- Use descriptors like logP, polar surface area, and dipole moment to correlate with antifungal activity (e.g., against Candida spp.) .
Case Study : A QSAR model for analogous triazoles showed R² = 0.89 for MIC50 against Aspergillus fumigatus .
Q. How do crystallographic studies address challenges in resolving the sulfinyl group’s stereochemistry?
Methodological Answer:
- X-ray Diffraction :
- Challenges :
Key Finding : In a related sulfinyl-triazole, the S-O bond length was 1.49 Å, with 10° deviation from ideal tetrahedral geometry .
Q. What experimental protocols assess the compound’s redox behavior and stability under varying pH?
Methodological Answer:
- Cyclic Voltammetry :
- Use a three-electrode system (glassy carbon, Ag/AgCl) in acetonitrile/TBAP.
- Sulfinyl group shows reversible reduction peaks at -1.2 to -1.5 V (vs. Ag/AgCl) .
- pH Stability :
Q. How to resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Dose-Response Analysis :
- Test MIC (Minimum Inhibitory Concentration) and IC50 (cytotoxicity) in parallel.
- Example: A triazole analog showed MIC = 2 µg/mL against Staphylococcus aureus but IC50 = 50 µM in HEK293 cells, indicating selective toxicity .
- Mechanistic Studies :
Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
Methodological Answer:
- Co-Solvent Systems :
- Use DMSO/PEG-400 (1:4 v/v) for aqueous solubility enhancement (up to 2 mg/mL) .
- Prodrug Design :
- Introduce phosphate esters at the ethyl group; hydrolyze in vivo to regenerate active compound .
- Validation :
- Compare logD (octanol/water) before/after modification; target logD < 3 for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
